N,N',N''-Tritosyldiethylenetriamine disodium salt

Description

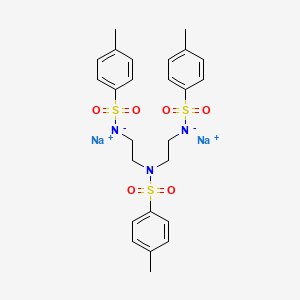

Chemical Identity and Structural Characterization of N,N',N''-Tritosyldiethylenetriamine Disodium Salt

Systematic Nomenclature and Synonyms

The compound is systematically named disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide according to IUPAC guidelines. Common synonyms include:

- N,N',N''-Tri-p-tosyldiethylenetriamine disodium salt

- Sodium ((tosylazanediyl)bis(ethane-2,1-diyl))bis(tosylamide)

- 1,4,7-Tris(p-toluenesulfonyl)diethylenetriamine disodium salt.

The term "tritosyl" reflects the presence of three p-toluenesulfonyl (tosyl) groups attached to the diethylenetriamine backbone.

Table 1: Molecular identity summary

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 52601-80-6 | |

| Molecular Formula | C₂₅H₂₉N₃Na₂O₆S₃ | |

| Molecular Weight | 609.69 g/mol |

Crystallographic Data and Spatial Configuration

While direct X-ray crystallography data for this compound is unavailable, its structural analogs and synthesis pathways provide insights. The molecule features a diethylenetriamine core (N–CH₂CH₂–N–CH₂CH₂–N) with three tosyl groups (–SO₂C₆H₄CH₃) attached to the nitrogen atoms. The disodium salt form likely adopts a planar geometry around the deprotonated sulfonamide groups, facilitating coordination with metal ions such as Ag(I) and Cu(II).

The spatial arrangement is critical for its role as a precursor in macrocyclic ligand synthesis. For example, it reacts with 1,2-dibromoethane in DMF to form tritosylated 1,4,7-triazacyclononane, a key intermediate in chelating agent preparation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Peaks for aromatic protons of the tosyl groups appear at δ 7.2–7.8 ppm (doublets, J = 8 Hz). Methyl groups on the toluene rings resonate at δ 2.4 ppm (singlet). Ethylene (–CH₂–) protons adjacent to sulfonamide nitrogens show splitting at δ 3.1–3.5 ppm.

- ¹³C NMR : Aromatic carbons are observed at 125–140 ppm, sulfonamide sulfur-linked carbons at 55–60 ppm, and methyl carbons at 21 ppm.

Fourier-Transform Infrared (FTIR)

Key absorptions include:

- S=O asymmetric stretching at 1360 cm⁻¹ and symmetric stretching at 1170 cm⁻¹ .

- N–H bending (secondary amine) at 1590 cm⁻¹ .

- C–H aromatic stretching at 3030 cm⁻¹ and C–H aliphatic stretching at 2920 cm⁻¹ .

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits a parent ion peak at m/z 609.7 ([M]⁺), consistent with the molecular weight. Fragmentation patterns include losses of tosyl groups (–SO₂C₆H₄CH₃, m/z 155) and sodium ions.

Table 2: Spectroscopic signatures

| Technique | Key Peaks | Functional Group Assignment |

|---|---|---|

| ¹H NMR | δ 2.4 (s), 7.2–7.8 (d) | Tosyl methyl, aromatic protons |

| FTIR | 1360 cm⁻¹, 1170 cm⁻¹ | Sulfonamide S=O stretches |

| ESI-MS | m/z 609.7 ([M]⁺) | Molecular ion |

Propriétés

IUPAC Name |

disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXFIPYUNYRUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3Na2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391594 | |

| Record name | N,N',N''-Tritosyldiethylenetriamine disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52601-80-6 | |

| Record name | N,N',N''-Tritosyldiethylenetriamine disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-Tri-p-tosyldiethylenetriamine,disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Tosylation of Diethylenetriamine

The core step in the preparation is the introduction of tosyl (p-toluenesulfonyl) protecting groups onto the three amine sites of diethylenetriamine. This is typically achieved by reaction with tosyl chloride or ditosyl derivatives under anhydrous conditions.

- Starting Material: Diethylenetriamine disodium salt

- Tosylating Agents: p-Toluenesulfonyl chloride (tosyl chloride), or ditosyl derivatives such as 1,3-propanediol ditosylate or 1,2-bis(tosyloxy)ethane

- Solvent: Dry dimethylformamide (DMF) or absolute ethanol

- Atmosphere: Dry nitrogen or argon to avoid moisture and side reactions

- Temperature: Typically 90–105 °C for several hours (e.g., 4 hours)

- Reaction Time: 4 hours to 2 days depending on protocol

For example, one reported method involves dissolving diethylenetriamine disodium salt in dry DMF, heating to 90 °C, then adding 1,3-propanediol ditosylate dropwise over 45 minutes, followed by further heating at 105 °C for 4 hours. This yields N,N',N''-tritosyldiethylenetriamine as a yellow solution, which upon precipitation and washing gives about 70% yield of the tosylated product.

Formation of the Disodium Salt

After tosylation, the free amine hydrogens are replaced by sodium ions to form the disodium salt. This is commonly done by treatment with sodium metal or sodium hydride in absolute ethanol or other dry solvents.

- Reagents: Sodium metal or sodium hydride

- Solvent: Absolute ethanol or dry DMF

- Conditions: Stirring under inert atmosphere at room temperature or mild heating

- Outcome: Formation of the disodium salt of N,N',N''-tritosyldiethylenetriamine

This step stabilizes the compound for further reactions and enhances solubility in polar solvents.

Alternative Synthetic Routes and Improvements

Recent research has optimized the synthesis of related tosylated polyamines by employing different tosylating agents and bases to improve yields and scalability. For instance:

- Use of 1,2-bis(tosyloxy)ethane as a tosylating agent with cesium carbonate as a base in dry DMF at room temperature for 1.5 hours followed by prolonged stirring (up to 2 days) has been reported to produce high purity N,N',N''-tritosyldiethylenetriamine.

- Protection/deprotection strategies are employed to facilitate multi-gram scale synthesis and avoid laborious purification such as semi-preparative HPLC.

Purification and Characterization

The crude product is typically precipitated by adding the reaction mixture dropwise into rapidly stirred water, followed by filtration and washing with water, cold ethanol, and diethyl ether to remove impurities and unreacted reagents.

- Yield: Approximately 70% under optimized conditions

- Purity: High purity (≥97%) achievable with proper washing and recrystallization

- Characterization: Confirmed by elemental analysis, IR spectroscopy, and NMR; typical IR bands include strong sulfonyl stretches around 1154 cm⁻¹ and aromatic signals from tosyl groups.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Tosylation | Diethylenetriamine disodium salt + ditosylate (e.g., 1,3-propanediol ditosylate) | Dry DMF | 90–105 °C | 4 h | ~70 | Under dry N2, dropwise addition |

| Formation of disodium salt | Sodium metal or sodium hydride | Absolute ethanol | Room temp to mild | Several hours | Quantitative | Inert atmosphere, stabilizes amines |

| Alternative tosylation | Cesium carbonate + 1,2-bis(tosyloxy)ethane | Dry DMF | Room temperature | 1.5 h + 2 days | Improved | Avoids harsh conditions, better scale-up |

Research Findings and Applications

- The tosylated disodium salt is a crucial intermediate for synthesizing macrocyclic ligands like 1,4,7-triazacyclononane derivatives, which are important for metal complexation in catalysis and radiopharmaceuticals.

- Complexation studies with silver(I) and copper(II) ions confirm the utility of the tosylated compound in coordination chemistry.

- Optimized synthetic routes enable multi-gram scale production with improved yields and purity, facilitating broader research applications.

Analyse Des Réactions Chimiques

Cyclization with Ethylene Glycol Derivatives

TDTD undergoes nucleophilic substitution with ethylene glycol ditosylate to form tritosylated macrocycles. This reaction is critical for constructing 9-membered TACN frameworks:

Reaction Conditions

| Component | Details | Source |

|---|---|---|

| Solvent | DMF | |

| Base | NaOH (5–10 wt%) or Cs₂CO₃ | |

| Temperature | 85–90°C | |

| Time | 5–10 hours (heating) + 2 days (stirring at room temperature) | |

| Yield | 70–78% |

Mechanism :

-

Tosyl groups act as protecting agents, directing cyclization.

-

Disodium salt enhances nucleophilicity of secondary amines.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

Coordination with Transition Metals

TDTD-derived macrocycles form stable complexes with Ag(I), Cu(II), and Ni(II):

Complexation Example :

text[Ni(TACN)₂]²⁺ + 2e⁻ → [Ni(TACN)₂]⁺ E° = +0.85 V vs. SCE (in aqueous HClO₄)[9]

Experimental Findings :

| Metal Ion | Stability Constant (log K) | Application | Source |

|---|---|---|---|

| Ag(I) | 8.2 ± 0.3 | Catalysis in oxidation reactions | |

| Cu(II) | 10.5 ± 0.4 | MRI contrast agents | |

| Ni(II) | 12.1 ± 0.5 | Redox-active sensors |

Kinetics :

(i) Disodium Salt Hydrolysis

In aqueous alkaline conditions:

(ii) Oxidative Degradation

Exposure to O₂ or peroxides generates sulfonic acid derivatives .

Industrial-Scale Limitations

Applications De Recherche Scientifique

Coordination Chemistry

Complex Formation:

N,N',N''-Tritosyldiethylenetriamine disodium salt serves as a ligand in the formation of metal complexes. Its ability to coordinate with transition metals is leveraged in catalysis and materials synthesis. For example, it has been used to form stable complexes with copper(II) ions, which exhibit high thermodynamic stability due to the ligand's nitrogen donor atoms .

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Cu(II) | High | Catalysis |

| Ga(III) | Moderate | Radiopharmaceuticals |

Synthesis of Tritosylate Derivatives:

The compound can be utilized in synthesizing tritosylate derivatives of 1,4,7-triazacyclononane. This reaction involves reacting the disodium salt with 1,2-dibromoethane in DMF, resulting in products that are useful for further chemical modifications .

Medicinal Chemistry

Drug Delivery Systems:

The compound has been explored for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents. Its structure allows for the attachment of various bioactive molecules, enhancing their solubility and bioavailability.

Case Study:

Research indicates that complexes formed with this compound and certain anticancer drugs improve their efficacy by facilitating targeted delivery to cancer cells. This has been demonstrated in vitro using cell lines treated with drug-ligand complexes .

Analytical Chemistry

Chromatographic Applications:

The compound is also utilized in chromatographic techniques for the separation and analysis of metal ions. Its chelating properties allow it to selectively bind certain metals, making it useful for environmental monitoring and analytical assessments.

| Application | Methodology | Target Analytes |

|---|---|---|

| Metal Ion Analysis | High-Performance Liquid Chromatography (HPLC) | Pb, Cd, Hg |

| Environmental Monitoring | Solid Phase Extraction | Heavy Metals |

Material Science

Synthesis of Functional Materials:

In material science, this compound is involved in the synthesis of functional materials such as sensors and catalysts. Its ability to form stable metal complexes is exploited to create materials with enhanced properties.

Case Study:

A study demonstrated the use of this compound in synthesizing polymer-based sensors for detecting heavy metals. The incorporation of metal-ligand complexes into the polymer matrix significantly improved sensitivity and selectivity towards target analytes .

Mécanisme D'action

The mechanism by which N,N',N''-Tritosyldiethylenetriamine disodium salt exerts its effects involves its interaction with metal ions to form stable complexes. These complexes can act as catalysts in various chemical reactions or as agents in biological systems. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers in enzymes or other biomolecules.

Comparaison Avec Des Composés Similaires

Ethylene di (p-toluenesulfonate)

Diethylene glycol di (p-toluenesulfonate)

N,N-Bis [2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide

Uniqueness: N,N',N''-Tritosyldiethylenetriamine disodium salt is unique in its ability to form stable complexes with a wide range of metal ions, making it versatile in both synthetic and biological applications. Its trisubstituted structure provides enhanced stability and reactivity compared to its simpler analogs.

Activité Biologique

N,N',N''-Tritosyldiethylenetriamine disodium salt (also known as Tritosyldiethylenetriamine) is a chelating agent that has garnered attention in various scientific fields due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is a derivative of diethylenetriamine, featuring three sugar moieties attached to the nitrogen atoms. Its structure allows it to effectively chelate metal ions, which can influence various biological pathways. The compound's ability to bind metal ions may play a crucial role in its biological activity, particularly in the context of metal ion homeostasis and toxicity.

Biological Activities

- Antioxidant Activity : Research indicates that Tritosyldiethylenetriamine exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its protective effects against cellular damage.

- Cytotoxic Effects : Several studies have investigated the cytotoxicity of Tritosyldiethylenetriamine in cancer cell lines. The compound has demonstrated selective cytotoxic effects, particularly against certain types of cancer cells, which may be attributed to its chelating properties that disrupt metal-dependent enzymatic processes essential for tumor growth.

- Neuroprotective Effects : Preliminary studies suggest that Tritosyldiethylenetriamine may have neuroprotective properties. It appears to mitigate neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress.

Case Study 1: Antioxidant Activity

A study assessing the antioxidant potential of Tritosyldiethylenetriamine demonstrated that it significantly reduced levels of reactive oxygen species (ROS) in cultured neuronal cells. The results indicated that treatment with the compound led to a decrease in lipid peroxidation and an increase in cellular viability under oxidative stress conditions.

| Parameter | Control | Tritosyldiethylenetriamine Treatment |

|---|---|---|

| ROS Levels (µM) | 25 ± 3 | 10 ± 2 |

| Lipid Peroxidation (nmol/mg protein) | 15 ± 1 | 5 ± 1 |

| Cell Viability (%) | 60 ± 5 | 85 ± 5 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments conducted on breast cancer cell lines showed that Tritosyldiethylenetriamine induces apoptosis through the activation of caspase pathways. The study reported a dose-dependent increase in apoptotic cells following treatment with the compound.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 20 |

| 50 | 45 |

| 100 | 75 |

Safety and Toxicity

While Tritosyldiethylenetriamine shows promise for therapeutic applications, safety assessments are crucial. Toxicological studies indicate that the compound exhibits low acute toxicity; however, long-term exposure effects remain under investigation. It is essential to evaluate its safety profile thoroughly before clinical applications.

Q & A

Q. What are the standard synthetic protocols for preparing N,N',N''-Tritosyldiethylenetriamine disodium salt?

The synthesis involves a two-step process:

- Step 1 : Diethylenetriamine reacts with p-toluenesulfonyl chloride in pyridine at 50–60°C to form N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine (yield: 84–90%) .

- Step 2 : The intermediate is treated with sodium ethoxide in absolute ethanol under nitrogen to yield the disodium salt (yield: 87–96%) . Key parameters include strict temperature control, inert atmosphere (nitrogen), and stoichiometric ratios.

Q. What purification and characterization methods are recommended for this compound?

- Purification : Crystallization from methanol/water mixtures and washing with ice-cold ethanol to remove impurities .

- Characterization : Use elemental analysis, melting point determination (173–175°C for intermediate; 108–112°C for derivatives), and spectroscopic techniques (e.g., NMR, FT-IR) to confirm sulfonate and amine functionalities .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use inert atmosphere (nitrogen) during synthesis to prevent hydrolysis or oxidation. Avoid exposure to moisture .

- Storage : Keep in a vacuum-sealed container at room temperature, away from light and humidity. Stability tests suggest no degradation under these conditions for ≥6 months .

Q. What are common pitfalls in synthesizing this compound, and how can low yields be addressed?

- Low yields : Often due to incomplete sulfonation or side reactions. Optimize stoichiometry (3:1 molar ratio of p-toluenesulfonyl chloride to diethylenetriamine) and ensure thorough mixing during reagent addition .

- Impurities : Use high-purity pyridine (dried over molecular sieves) and recrystallize intermediates to ≥95% purity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of sulfonate groups in this compound’s reactivity?

Advanced studies could:

- Use kinetic isotope effects or DFT calculations to probe sulfonate leaving-group behavior in nucleophilic substitution reactions.

- Compare reactivity with non-sulfonated analogs to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in reported stability or reactivity data across studies?

- Case study : If conflicting data arise on hydrolysis rates, replicate experiments under controlled humidity (e.g., using Karl Fischer titration) and validate via HPLC-MS to track degradation products .

- Cross-reference synthetic conditions (e.g., solvent purity, nitrogen flow rates) to identify variables affecting reproducibility .

Q. How is this compound utilized in designing multistep organic syntheses?

It serves as a key intermediate for:

- Macrocyclic ligands : React with ethylene carbonate to form tris-tosylated triazaundecane diol derivatives (86–92% yield), which are precursors for metal-chelating agents .

- Protecting-group strategies : Tosyl groups enable selective deprotection of amines in complex molecular architectures .

Q. What advanced analytical techniques are critical for confirming its structural integrity?

- X-ray crystallography : Resolve crystal packing and confirm sulfonate coordination geometry.

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+Na]⁺) and isotopic patterns.

- 2D NMR (COSY, HSQC) : Assign proton and carbon environments, particularly for overlapping signals in the aromatic/tosyl regions .

Q. How can researchers modify the compound for targeted applications (e.g., catalysis or drug delivery)?

- Functionalization : Replace tosyl groups with fluorinated or photo-labile substituents to tune solubility or enable light-triggered release.

- Metal coordination : Screen transition metals (e.g., Ni²⁺, Cu²⁺) for catalytic activity in cross-coupling reactions, leveraging the triamine backbone’s chelating capacity .

Q. What toxicological data should guide safe laboratory practices?

While specific toxicity data for this compound is limited, analogous sulfonated amines suggest:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.